molecular formula C30H32N4O9 B11707918 2,2'-[1,4,10-trioxa-7,13-diazacyclopentadecane-7,13-diylbis(2-oxoethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione)

2,2'-[1,4,10-trioxa-7,13-diazacyclopentadecane-7,13-diylbis(2-oxoethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione)

Cat. No.: B11707918
M. Wt: 592.6 g/mol
InChI Key: JSEAOVYRXWCGTH-UHFFFAOYSA-N
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Description

2-(2-{13-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETYL]-1,4,10-TRIOXA-7,13-DIAZACYCLOPENTADECAN-7-YL}-2-OXOETHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including isoindole and diazacyclopentadecane moieties, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Mechanism of Action

The mechanism of action of 2-(2-{13-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETYL]-1,4,10-TRIOXA-7,13-DIAZACYCLOPENTADECAN-7-YL}-2-OXOETHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways . The presence of multiple functional groups allows it to form stable complexes with target molecules, enhancing its efficacy and specificity .

Comparison with Similar Compounds

Compared to other similar compounds, 2-(2-{13-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETYL]-1,4,10-TRIOXA-7,13-DIAZACYCLOPENTADECAN-7-YL}-2-OXOETHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE stands out due to its unique structural features and diverse reactivity. Similar compounds include:

These compounds share similar core structures but differ in their functional groups and overall reactivity, making each one unique in its applications and properties.

Properties

Molecular Formula

C30H32N4O9

Molecular Weight

592.6 g/mol

IUPAC Name

2-[2-[13-[2-(1,3-dioxoisoindol-2-yl)acetyl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]-2-oxoethyl]isoindole-1,3-dione

InChI

InChI=1S/C30H32N4O9/c35-25(19-33-27(37)21-5-1-2-6-22(21)28(33)38)31-9-13-41-14-10-32(12-16-43-18-17-42-15-11-31)26(36)20-34-29(39)23-7-3-4-8-24(23)30(34)40/h1-8H,9-20H2

InChI Key

JSEAOVYRXWCGTH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN(CCOCCOCCN1C(=O)CN2C(=O)C3=CC=CC=C3C2=O)C(=O)CN4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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